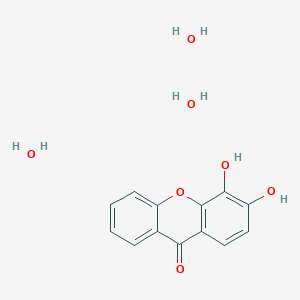
3,4-Dihydroxy-9H-xanthen-9-one trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-9H-xanthen-9-one trihydrate is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their yellow color and diverse biological activities. The molecular formula of this compound is C13H14O7, and it is characterized by the presence of two hydroxyl groups at the 3 and 4 positions on the xanthone scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 3,4-Dihydroxy-9H-xanthen-9-one trihydrate, typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to achieve better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthones often employs microwave heating to enhance reaction efficiency and yield. The use of ytterbium triflate as a catalyst has also been reported to improve the synthesis of xanthones from substituted phenols and substituted 2-hydroxybenzoic acids .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-9H-xanthen-9-one trihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydroxanthones, and various substituted xanthones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydroxy-9H-xanthen-9-one trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-9H-xanthen-9-one trihydrate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydroxy-9H-xanthen-9-one trihydrate include:
- 3,6-Dihydroxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 2,7-Dihydroxyspiro[9H-xanthene-9,1’(3’H)-isobenzofuran]-3’-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of hydroxyl groups at the 3 and 4 positions allows for specific interactions with biological targets and facilitates various chemical transformations .
Properties
CAS No. |
870637-60-8 |
|---|---|
Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
3,4-dihydroxyxanthen-9-one;trihydrate |
InChI |
InChI=1S/C13H8O4.3H2O/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16;;;/h1-6,14,16H;3*1H2 |
InChI Key |
PARPSISDOKVJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















